2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde
Description
Properties
IUPAC Name |
2,5-dihydroxy-3,4,6-trimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-5-6(2)10(13)8(4-11)7(3)9(5)12/h4,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWLKOOZXUMOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)C=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566832 | |
| Record name | 2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53711-21-0 | |
| Record name | 2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde (CAS No. 53711-21-0) is a phenolic compound characterized by the presence of two hydroxyl groups and three methyl substituents on the benzene ring. This unique structure contributes to its diverse biological activities, including antioxidant properties and potential therapeutic applications.
- Molecular Formula : C10H12O3
- Molecular Weight : 180.20 g/mol
- Physical Appearance : Typically a pale yellow liquid.
- Solubility : Insoluble in water but soluble in organic solvents.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and has implications for aging and various diseases.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that it significantly reduces levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves blocking the extracellular signal-regulated kinase (ERK1/2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains, indicating its potential as a natural preservative or therapeutic agent in treating infections.
Study 1: Inhibition of Inflammatory Mediators
In a study conducted on RAW264.7 macrophage cells, this compound was found to inhibit nitric oxide (NO) production by suppressing inducible nitric oxide synthase (iNOS) expression. The results indicated a marked decrease in inflammatory mediator release when treated with this compound .
Study 2: Antioxidant Efficacy
Another study assessed the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect comparable to standard antioxidants such as ascorbic acid.
Data Table: Biological Activities Summary
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Properties
Research indicates that 2,5-dihydroxy-3,4,6-trimethylbenzaldehyde exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. A study highlighted its ability to scavenge free radicals effectively, suggesting potential use in dietary supplements aimed at reducing oxidative damage in cells .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents. In vitro studies showed that it inhibits the growth of several strains of bacteria, indicating its potential as a natural preservative in food products .
Agricultural Applications
Natural Pesticide
Due to its antimicrobial properties, this compound can be utilized as a natural pesticide. Research has shown that it can effectively control post-harvest pathogens in fruits and vegetables, thereby extending their shelf life and reducing spoilage. This application is particularly relevant in organic farming where synthetic pesticides are restricted .
Plant Growth Promotion
Preliminary studies suggest that this compound may also promote plant growth by enhancing nutrient uptake and improving resistance to environmental stressors. Such properties could be advantageous in developing bio-stimulants for sustainable agriculture .
Food Industry Applications
Flavoring Agent
As a derivative of benzaldehyde, this compound can be used as a flavoring agent in the food industry. Its pleasant aroma and taste profile make it suitable for incorporation into various food products, potentially enhancing flavor without the need for synthetic additives .
Preservative
The antioxidant and antimicrobial properties of this compound also position it as a natural preservative. Its ability to inhibit microbial growth can help maintain food safety and quality over extended periods .
Case Studies
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hazard Comparison (Selected Compounds)
Key Findings and Implications
Substituent Effects : Hydroxyl groups enhance hydrogen bonding and polarity, whereas methoxy groups improve stability in crystalline phases .
Functional Group Interchange: Replacing aldehyde with ketone (acetophenone) shifts reactivity toward electrophilic pathways, critical in drug intermediate synthesis .
Safety Considerations: Complex derivatives with extended chains (e.g., phenylheptanoic acid) exhibit higher toxicity, necessitating rigorous safety protocols .
This analysis underscores the importance of substitution patterns and functional groups in dictating the physicochemical and biological behavior of aromatic aldehydes. Further studies on solubility, toxicity, and synthetic scalability are recommended to expand applications.
Preparation Methods
Friedel-Crafts Formylation and Directed Metalation Strategies
The synthesis of polysubstituted benzaldehydes frequently employs Friedel-Crafts acylation or directed ortho-metalation (DoM) sequences. For 2,5-dihydroxy-3,4,6-trimethylbenzaldehyde, a precursor-centric approach begins with 2,5-dimethoxy-1,3,4-trimethylbenzene. In one protocol, bromination at the para position relative to methoxy groups generates 2,5-dimethoxy-3,4,6-trimethylbromobenzene (35). Subsequent lithiation with n-butyllithium (n-BuLi) at −20°C in tetrahydrofuran (THF), followed by quenching with N,N-dimethylformamide (DMF), introduces the aldehyde moiety via electrophilic trapping, yielding 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde (36) in 90% yield. This method capitalizes on the directing effects of methoxy and methyl groups to achieve regioselective formylation.
Table 1: Lithiation-Formylation Optimization
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Lithiation agent | n-BuLi (2.5 equiv) | 90 | |
| Electrophile | DMF (1.2 equiv) | 90 | |
| Temperature | −20°C | 90 | |
| Solvent | THF | 90 |
The methoxy groups serve dual roles: they activate the aromatic ring toward electrophilic substitution and protect phenolic hydroxyls during subsequent transformations. This intermediate (36) is pivotal for accessing the target compound through demethylation.
Demethylation of Methoxy-Protected Intermediates
Demethylation of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde (36) to this compound requires harsh conditions to cleave robust methyl ether bonds. Boron tribromide (BBr₃) in dichloromethane (DCM) is the reagent of choice, achieving near-quantitative conversion. A representative procedure involves dropwise addition of BBr₃ (1 M in DCM, 3.0 equiv) to a solution of 36 in anhydrous DCM at 0°C. After warming to room temperature and stirring for 12–24 hours, the reaction is quenched with ice water, yielding the dihydroxy product in 82–84% isolated yield.
Table 2: Demethylation Efficiency with BBr₃
| Substrate | BBr₃ (equiv) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| 36 | 3.0 | 12 | 84 | |
| 4-Methoxy analog | 2.2 | 22 | 79 |
Alternative demethylation agents like hydrobromic acid (HBr) or aluminum chloride (AlCl₃) are less effective, often leading to over-dealkylation or side reactions. The BBr₃ method preserves the aldehyde functionality while selectively removing methyl protecting groups, making it indispensable for this synthesis.
Oxidative Cyclization and Tandem Reaction Approaches
Recent advances highlight the utility of this compound in multicomponent reactions (MCRs). For instance, its participation in Petasis-Diels-Alder reactions enables one-pot construction of isoindoline derivatives. The aldehyde’s electron-rich aromatic system undergoes tandem condensation with allylamines and boronic acids, facilitated by Lewis acids like titanium(IV) isopropoxide. These reactions proceed with moderate diastereoselectivity, yielding polycyclic frameworks in 61–70% yields.
Table 3: Petasis-Diels-Alder Reaction Outcomes
| Allylamine | Boronic Acid | Yield (%) | dr (syn:anti) | Source |
|---|---|---|---|---|
| N-Methylallylamine | Phenylboronic acid | 70 | 3:1 | |
| N-Allylaniline | 4-Fluorophenyl | 65 | 2:1 |
This methodology underscores the compound’s role as a versatile building block in diversity-oriented synthesis, particularly for drug discovery.
Challenges in Regioselective Methylation
Introducing methyl groups at the 3,4,6-positions of the benzaldehyde core presents significant regiochemical challenges. Classical Friedel-Crafts alkylation using methyl chloride and AlCl₃ often leads to over-alkylation or isomerization. A refined approach involves stepwise methylation of 2,5-dihydroxybenzaldehyde derivatives using dimethyl sulfate under basic conditions. For example, treating 2,5-dihydroxybenzaldehyde with excess methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C installs methyl groups sequentially over 24–48 hours. However, this method requires careful monitoring to avoid O-methylation of the phenolic hydroxyls, which would necessitate additional protective steps.
Applications in Natural Product Synthesis
The synthetic utility of this compound is exemplified in its incorporation into tocopherol (vitamin E) analogs. Researchers at the University of Groningen employed this compound as a key intermediate in the enantioselective synthesis of (R,R,R)-γ-tocopherol. The aldehyde’s sterically hindered environment facilitates asymmetric induction during Grignard additions, achieving enantiomeric excesses >90% in critical bond-forming steps.
Q & A
Q. What are the optimal synthetic routes for 2,5-Dihydroxy-3,4,6-trimethylbenzaldehyde, and how do reaction conditions influence yield?
The compound is synthesized via Fries rearrangement using 2,5-diacetoxy-3,4,6-trimethylacetophenone as a precursor. Key steps include:
- Catalytic system : Boron trifluoride (BF₃) in acetic acid at 60–70°C to facilitate acyl group migration .
- Purification : Column chromatography or recrystallization to isolate the product.
- Yield optimization : Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 of precursor to BF₃) are critical. Excess BF₃ may lead to side reactions, while shorter times result in incomplete rearrangement .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR to identify hydroxyl (-OH), aldehyde (-CHO), and methyl (-CH₃) groups. For example, aldehyde protons appear at δ 9.8–10.2 ppm in CDCl₃ .
- IR : Strong absorption bands at ~3300 cm⁻¹ (OH stretch) and ~1680 cm⁻¹ (C=O stretch of aldehyde) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₀H₁₂O₃) and fragmentation patterns .
Q. How can impurities be minimized during synthesis?
- Side reaction control : Avoid prolonged exposure to acidic conditions to prevent demethylation or oxidation of hydroxyl groups .
- Purification : Use silica gel chromatography with ethyl acetate/hexane (1:3) to separate byproducts. Monitor via TLC (Rf ~0.4 in same solvent system) .
Advanced Research Questions
Q. How do steric and electronic effects of methyl groups influence reactivity in derivatization reactions?
The 3,4,6-trimethyl substitution creates steric hindrance, limiting nucleophilic attack at the aromatic ring. Key observations:
- Electrophilic substitution : Methyl groups direct electrophiles to the less hindered 2- and 5-positions, confirmed by bromination studies .
- Aldehyde reactivity : Steric shielding reduces unwanted aldol condensation, enabling selective Knoevenagel reactions with malononitrile (yield >75% under mild conditions) .
Q. How can contradictory data on reaction yields in Fries rearrangements be resolved?
Discrepancies arise from:
- Catalyst purity : Commercial BF₃ often contains traces of water, reducing activity. Pre-drying BF₃ with molecular sieves improves yield by 15–20% .
- Temperature gradients : Inconsistent heating (e.g., oil bath vs. microwave) leads to variable kinetics. Use a thermostatted reactor for reproducibility .
Q. What experimental designs are suitable for probing the compound’s antioxidant mechanism?
- DPPH assay : Monitor radical scavenging at 517 nm. IC₅₀ values correlate with hydroxyl group availability .
- Computational modeling : Density Functional Theory (DFT) to calculate bond dissociation energies (BDE) of phenolic O-H bonds. Lower BDE (<85 kcal/mol) predicts higher antioxidant activity .
- Kinetic studies : Stopped-flow spectroscopy to measure reaction rates with superoxide radicals (O₂⁻•) .
Q. How can isotopic labeling (e.g., deuterium) be used to study metabolic pathways?
- Deuterated analogs : Synthesize this compound-d₆ by replacing methyl groups with CD₃. Use LC-MS/MS to track metabolites in hepatic microsomal assays .
- Mechanistic insights : Deuterium isotope effects (kH/kD > 2) indicate rate-limiting steps involving C-H bond cleavage .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
